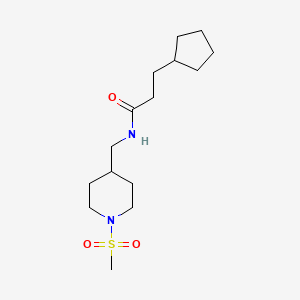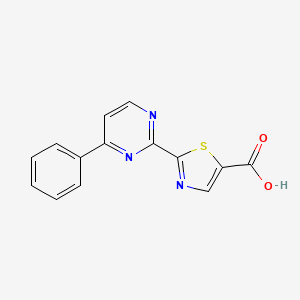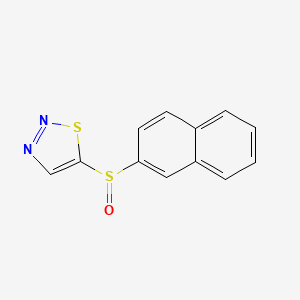![molecular formula C21H28BrNO2 B2558550 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide CAS No. 2199161-05-0](/img/structure/B2558550.png)
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide, also known as AM404, is a molecule that has been gaining attention in recent years due to its potential implications in various fields of research and industry. It is an extremely important basic heterocyclic intermediate for the synthesis of indole phthalocyanine dyes and is also a key intermediate for the synthesis of various photochromic dyes. It is widely used in phthalocyanine dyes, electroluminescent materials, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, involves stirring a mixture at 20 °C for 0.5 hours and then refluxing for 6 hours. The reaction mixture is then poured onto ice and neutralized with sodium carbonate. The precipitate that forms is collected by filtration .Molecular Structure Analysis
The molecular formula of this compound is C21H28BrNO2 and it has a molecular weight of 406.364.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, include a melting point of 111-117 °C, a boiling point of 338.66°C (rough estimate), a density of 0.7, and a refractive index of 1.5720 (estimate). It is insoluble in water at 20°C and is a yellow to brown crystalline powder .Aplicaciones Científicas De Investigación
Overview of Research Insights
The scientific inquiry into the compound 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide spans across various fields, emphasizing its multifaceted applications. While the direct references to this compound in the literature are limited, insights from related research highlight the broader implications and potential of such compounds in scientific research. This discussion focuses on the surrounding context and applications of similar compounds to provide an informed perspective on the potential uses and significance of this compound in scientific endeavors.
Synthetic and Biological Applications
Research on compounds structurally related to this compound, such as indoles and their derivatives, demonstrates their importance in synthetic chemistry and potential biological applications. Indole synthesis, for instance, is a cornerstone in organic chemistry due to the indole nucleus's presence in many natural products and pharmaceuticals. The methodologies for indole synthesis are diverse and have evolved to provide efficient routes to a wide array of indole derivatives, highlighting the synthetic versatility and importance of indole structures in drug development and other areas of chemical research (Taber & Tirunahari, 2011).
Environmental Impacts and Analytical Methods
The environmental persistence and effects of similar compounds underscore the necessity for advanced analytical techniques and remediation strategies. For example, the study of oxygenated polycyclic aromatic hydrocarbons (OPAHs) in food illustrates the environmental relevance and potential health risks associated with such compounds, underscoring the importance of understanding their behavior, toxicity, and occurrence in various matrices. This research domain emphasizes the need for comprehensive analytical methodologies to assess the presence and impact of complex organic molecules in the environment and food sources, which may extend to compounds like this compound (Ma & Wu, 2022).
Propiedades
IUPAC Name |
6-(1,1,2-trimethyl-2H-benzo[e]indol-3-yl)hexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQVPABQGCIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1CCCCCC(=O)O)C=CC3=CC=CC=C32)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2558487.png)
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
